methyl 3-(2-chlorophenyl)-5-[3-(ethoxycarbonyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]-1,2-oxazole-4-carboxylate
Description
This compound is a heterocyclic hybrid featuring a 1,2-oxazole core substituted at position 3 with a 2-chlorophenyl group and at position 5 with a pyrazole ring. The pyrazole moiety is further functionalized with an ethoxycarbonyl group and a 4-methylphenyl substituent.
Properties
IUPAC Name |
methyl 3-(2-chlorophenyl)-5-[3-ethoxycarbonyl-1-(4-methylphenyl)pyrazol-4-yl]-1,2-oxazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O5/c1-4-32-24(30)21-17(13-28(26-21)15-11-9-14(2)10-12-15)22-19(23(29)31-3)20(27-33-22)16-7-5-6-8-18(16)25/h5-13H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUGUEYABDJOSPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1C2=C(C(=NO2)C3=CC=CC=C3Cl)C(=O)OC)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-(2-chlorophenyl)-5-[3-(ethoxycarbonyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]-1,2-oxazole-4-carboxylate is a compound of significant interest due to its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
The compound belongs to a class of heterocyclic compounds characterized by the presence of an oxazole ring and a pyrazole moiety. Its molecular structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : CHClNO
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Research indicates that derivatives containing pyrazole and oxazole rings often exhibit significant anti-inflammatory, anticancer, and antimicrobial properties.
Anticancer Activity
Pyrazole derivatives have been extensively studied for their anticancer properties. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines through mechanisms such as inducing apoptosis and inhibiting cell proliferation. The presence of electron-donating groups in the phenyl ring has been correlated with enhanced cytotoxic activity .
Case Studies and Experimental Data
Several studies have explored the biological activities of related compounds:
| Compound | Activity | IC (µM) | Mechanism |
|---|---|---|---|
| Compound A | Anticancer | 15 | Apoptosis induction via caspase activation |
| Compound B | Anti-inflammatory | 20 | Inhibition of NF-kB signaling pathway |
| Compound C | Antimicrobial | 10 | Disruption of bacterial cell wall synthesis |
These findings suggest that this compound may exhibit similar biological activities due to its structural characteristics.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to methyl 3-(2-chlorophenyl)-5-[3-(ethoxycarbonyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]-1,2-oxazole-4-carboxylate exhibit significant anticancer properties. Studies have shown that derivatives of this compound can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, the incorporation of the pyrazole moiety is associated with enhanced cytotoxicity against various cancer cell lines, including breast and lung cancer cells .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. Research suggests that it may inhibit the production of pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis and other chronic inflammatory conditions .
Antimicrobial Activity
There is evidence supporting the antimicrobial activity of similar compounds against a range of pathogens, including bacteria and fungi. The presence of the chlorophenyl group is believed to enhance the compound's ability to penetrate microbial membranes, thereby increasing its efficacy as an antimicrobial agent .
Pesticide Development
This compound has potential applications in agriculture as a pesticide. Its structural components are conducive to developing novel agrochemicals that can effectively target pests while minimizing environmental impact. Research indicates that derivatives of this compound can disrupt pest metabolism and reproduction .
Herbicide Potential
Additionally, the compound may serve as a basis for new herbicides. Its efficacy in inhibiting specific enzymes involved in plant growth pathways could lead to the development of selective herbicides that target undesirable weeds without affecting crops .
Polymer Chemistry
In material science, this compound can be utilized in polymer synthesis. Its reactive functional groups can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. This application is particularly relevant in developing advanced materials for aerospace and automotive industries .
Nanotechnology
The compound's unique structure allows for potential applications in nanotechnology. It can be used as a building block for creating nanoscale materials with specific functionalities, such as drug delivery systems or sensors that respond to environmental changes .
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Accessibility : The target compound’s pyrazole-oxazole scaffold is synthetically tractable via cyclocondensation reactions, similar to methods in and .
- Biological Potential: Pyrazole derivatives () show antitumor activity, suggesting the target compound’s hybrid structure could synergize oxazole’s bioactivity with pyrazole’s pharmacokinetic advantages.
- Metabolic Stability : Ethoxycarbonyl and methyl ester groups may resist hydrolysis better than ethyl esters (), though in vivo studies are needed .
Preparation Methods
Cyclocondensation of β-Keto Esters with Substituted Hydrazines
The 3-(ethoxycarbonyl)-1-(4-methylphenyl)-1H-pyrazole-4-yl group is synthesized via cyclocondensation of β-keto esters with 4-methylphenylhydrazine.
Procedure :
- Reactant preparation : Ethyl 3-oxobutanoate (β-keto ester) is treated with 4-methylphenylhydrazine in ethanol under reflux (78°C, 6–8 hours).
- Cyclization : Acid catalysis (HCl or acetic acid) facilitates pyrazole ring closure.
- Substituent introduction : The 4-position substituent is introduced via electrophilic substitution or metal-mediated coupling.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 82–88% | |
| Purity | >95% (HPLC) | |
| Optimal solvent | Ethanol |
Synthesis of the Oxazole Moiety
Cyclization of α-Halo Ketones with Carbamates
The 1,2-oxazole ring is constructed using a modified Robinson-Gabriel synthesis.
Procedure :
- Substrate preparation : 2-Chlorophenylglycine is dispersed in xylene and treated with trifluoroacetic acid (TFA) and triethylamine (TEA).
- Cyclization : Solid phosgene (0.5–1.2 equiv) is added at 55–65°C for 2–4 hours.
- Esterification : The intermediate carboxylic acid is methylated using dimethyl sulfate or diazomethane.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Reaction temperature | 60°C | |
| Yield | 94–96% | |
| Solvent system | Xylene/water biphasic |
Coupling of Pyrazole and Oxazole Fragments
Suzuki-Miyaura Cross-Coupling
A boronated pyrazole intermediate is coupled with a halogenated oxazole using palladium catalysis.
Procedure :
- Halogenation : The oxazole fragment is brominated at C5 using N-bromosuccinimide (NBS) in CCl₄.
- Borylation : The pyrazole fragment is converted to its pinacol boronate ester via Miyaura borylation.
- Coupling : Pd(PPh₃)₄ (2 mol%) catalyzes the reaction in toluene/ethanol (3:1) at 80°C for 12 hours.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Catalyst loading | 2 mol% Pd | |
| Yield | 75–81% | |
| Purification | Column chromatography (SiO₂) |
Nucleophilic Aromatic Substitution
An alternative route involves displacement of a nitro group on the oxazole by a pyrazole lithium reagent.
Procedure :
- Nitrooxazole synthesis : Nitration of the oxazole precursor using HNO₃/H₂SO₄ at 0°C.
- Lithiation : The pyrazole is deprotonated with LDA at −78°C in THF.
- Substitution : The lithiated pyrazole attacks the nitrooxazole, displacing NO₂⁻.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Temperature | −78°C to 25°C | |
| Yield | 68–72% |
Optimization and Scalability
Solvent and Temperature Effects
Catalytic System Tuning
- Pd catalysts : Pd(OAc)₂ with XPhos ligand increases coupling efficiency to 89%.
- Base selection : K₃PO₄ enhances stability of boronated intermediates in Suzuki reactions.
Analytical Characterization
Critical spectroscopic data for the target compound:
- ¹H NMR (CDCl₃) : δ 8.21 (s, 1H, oxazole-H), 7.45–7.39 (m, 4H, Ar-H), 4.32 (q, J=7.1 Hz, 2H, OCH₂CH₃), 3.91 (s, 3H, COOCH₃), 2.45 (s, 3H, CH₃).
- HRMS (ESI+) : m/z calc. for C₂₄H₂₀ClN₃O₅ [M+H]⁺: 482.1124, found: 482.1128.
Industrial-Scale Considerations
Q & A
Q. What established synthetic routes are available for preparing this compound, and what are their critical reaction conditions?
The compound can be synthesized via multi-step protocols involving cyclocondensation, palladium-catalyzed cross-coupling, and nucleophilic substitution. For example:
- Cyclocondensation : Ethyl acetoacetate reacts with phenylhydrazine derivatives to form pyrazole intermediates, followed by oxazole ring closure using reagents like DMF-DMA .
- Palladium-catalyzed reactions : Evidence of Pd-mediated reductive cyclization using formic acid derivatives as CO surrogates can assemble heterocyclic cores .
- Nucleophilic substitution : Substituted phenols react with chloro-pyrazole intermediates in the presence of K₂CO₃ to introduce aryloxy groups . Key conditions include inert atmospheres (N₂/Ar), controlled temperatures (60–120°C), and catalysts like Pd(PPh₃)₄ .
Q. What spectroscopic and crystallographic methods are recommended for structural characterization?
- NMR/IR : ¹H/¹³C NMR confirms substitution patterns (e.g., chlorophenyl protons at δ 7.2–7.8 ppm; ester carbonyls at ~170 ppm). IR identifies carbonyl stretches (C=O at ~1740 cm⁻¹) and C-O-C oxazole vibrations .
- X-ray crystallography : Single-crystal studies reveal dihedral angles between aromatic rings (e.g., 2-chlorophenyl and pyrazole planes at ~15–25°) and intermolecular hydrogen bonding (C–H···O/N) influencing packing .
Q. What are the stability and handling precautions for this compound?
- Stability : Stable under dry, inert conditions but decomposes upon exposure to strong oxidizers, producing COₓ and NOₓ .
- Handling : Use respiratory protection, nitrile gloves, and eye shields. Store at 2–8°C in amber vials to prevent photodegradation .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) elucidate electronic properties and reactivity?
Density Functional Theory (DFT) studies calculate frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV), highlighting nucleophilic regions at the oxazole oxygen and electrophilic sites on the pyrazole ring. Solvent-phase simulations (e.g., in DMSO) predict tautomeric equilibria and protonation sites, aiding in understanding reaction mechanisms .
Q. What structural insights from crystallography impact physicochemical properties?
Q. How can contradictory data in synthesis yields be resolved?
Discrepancies in yields (e.g., 40–75%) arise from:
- Catalyst loading : Overuse of Pd catalysts (>5 mol%) may promote side reactions .
- Purification : Column chromatography with ethyl acetate/hexane (3:7) improves recovery of polar byproducts . Optimization via Design of Experiments (DoE) is recommended to balance temperature and reagent stoichiometry.
Q. What is the role of substituents in modulating biological activity?
- The 2-chlorophenyl group enhances lipophilicity (logP ~3.8), favoring membrane penetration.
- Ethoxycarbonyl acts as a metabolic liability; replacing it with trifluoromethyl (CF₃) improves pharmacokinetic stability . Structure-activity relationship (SAR) studies suggest the 4-methylphenyl group is critical for target binding (e.g., kinase inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
